molecular formula C14H15NO B178859 2-Amino-1-(4-phenylphenyl)ethan-1-ol CAS No. 110826-96-5

2-Amino-1-(4-phenylphenyl)ethan-1-ol

Cat. No.: B178859
CAS No.: 110826-96-5
M. Wt: 213.27 g/mol
InChI Key: ATTHACCWLCOMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(4-phenylphenyl)ethan-1-ol is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

110826-96-5

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-amino-1-(4-phenylphenyl)ethanol

InChI

InChI=1S/C14H15NO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14,16H,10,15H2

InChI Key

ATTHACCWLCOMAC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CN)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CN)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The product mixture obtained in a) above was dissolved in THF (ca 100 mL) and a large excess of concentrated ammonia and ethanol was added to give a homogeneous system. TLC analysis after 4 hours showed only starting materials. A slight increase in temperature gave scarce improvement and the mixture was finally heated to 70° C. in a sealed vessel for 20 hours. TLC analysis showed absence of starting materials and NMR analysis showed a complex mixture of products. The solvents were evaporated and dichloromethane (150 mL) was added to give a precipitate. The mixture was filtered and the solid, about 3.8 g, and filtrate was analysed with TLC and NMR. Analyses showed mixtures of products but with, possibly, expected product in the solid phase. A sample of the solid (1.04 g) was purified by silica gel chromatography (200 mL) using dichloromethane/methanol/concentrated ammonia (90+10+1) as eluant. Evaporation of pure fractions gave 0.62 g of the sub-titled compound.
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Synthesis routes and methods II

Procedure details

To a solution consisting of 1-biphenyl-4-yl-2-bromo-ethanone (412 mg. 1.5 mmol) and EtOH (6 mL) was added NaN3 (107 mg, 1.6 mmol) at rt. The mixture was stirred at rt for 2 h and then cooled to 0° C. NaBH4 (61 mg, 1.6 mmol) was added and the mixture stirred for 45 min. A mixture (black slurry) of CuSO4.5H2O (37 mg)/NaBH4 (28 mg) in MeOH 2 mL) was prepared by adding the NaBH4 to CuSO4.5H2O in MeOH at 0° C. This slurry was poured into the reaction mixture. The reaction vessel was allowed to gradually warm to rt. An additional amount of NaBH4 (28 mg) was added 30 min after the addition of the slurry. The reaction was stirred at rt for 2 h. The mixture was filtered through a pad of celite, adhered to silica gel (7-8 g) and purified (FCC) to give the title compound (256 mg, 80%).
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412 mg
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6 mL
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107 mg
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61 mg
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[Compound]
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CuSO4.5H2O
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37 mg
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28 mg
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2 mL
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CuSO4.5H2O
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28 mg
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Yield
80%

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